molecular formula C33H40N4 B1243108 N,N'-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine CAS No. 181865-13-4

N,N'-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine

Cat. No.: B1243108
CAS No.: 181865-13-4
M. Wt: 492.7 g/mol
InChI Key: ITZOKHKOFJOBFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-7-tacrine involves the reaction of two molecules of tacrine with a heptane-1,7-diamine linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of bis-7-tacrine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Bis-7-tacrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bis-7-tacrine compounds .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

181865-13-4

Molecular Formula

C33H40N4

Molecular Weight

492.7 g/mol

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine

InChI

InChI=1S/C33H40N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37)

InChI Key

ITZOKHKOFJOBFS-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Synonyms

1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine
bis(7)-cognitin
bis(7)-tacrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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